1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 827607-94-3
VCID: VC18712871
InChI: InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H
SMILES:
Molecular Formula: C15H10N2O5S
Molecular Weight: 330.3 g/mol

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde

CAS No.: 827607-94-3

Cat. No.: VC18712871

Molecular Formula: C15H10N2O5S

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde - 827607-94-3

Specification

CAS No. 827607-94-3
Molecular Formula C15H10N2O5S
Molecular Weight 330.3 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde
Standard InChI InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H
Standard InChI Key YIAOBVBZZZBTSX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O

Introduction

Overview

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde (CAS: 827607-94-3) is a structurally complex heterocyclic compound featuring an indole core modified with a benzenesulfonyl group at the N1 position, a nitro group at the C4 position, and a carbaldehyde moiety at the C5 position. This compound has garnered significant attention in medicinal chemistry and organic synthesis due to its utility as a key intermediate in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules .

Structural and Physicochemical Properties

Molecular Characteristics

The molecular formula of 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde is C₁₅H₁₀N₂O₅S, with a molecular weight of 330.3 g/mol . The compound’s structure combines an indole scaffold with electron-withdrawing groups (nitro and sulfonyl) and a reactive aldehyde, enabling diverse chemical transformations.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.3–1.5 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.7 (indicative of moderate lipophilicity)

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1700–1650 cm⁻¹ (C=O stretch), 1550–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches), and 1350–1150 cm⁻¹ (S=O stretches) confirm functional groups .

  • NMR: ¹H-NMR signals include δ 10.1 ppm (aldehyde proton), δ 8.5–7.2 ppm (aromatic protons), and δ 3.8–3.5 ppm (sulfonyl-linked protons) .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde typically involves multi-step protocols:

  • Indole Functionalization:

    • Nitration of 1H-indole-5-carbaldehyde at the C4 position using HNO₃/H₂SO₄ .

    • Sulfonylation at the N1 position via reaction with benzenesulfonyl chloride under basic conditions (e.g., KOH/TBAHS) .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Table 2: Representative Synthetic Yields

StepYield (%)ConditionsSource
Nitration70–80HNO₃, H₂SO₄, 0–5°C
Sulfonylation60–75Benzenesulfonyl chloride, KOH, RT

Structural Analogues

Modifications to the core structure have been explored to optimize bioactivity:

  • N1-Substituents: Replacement of benzenesulfonyl with 4-methoxybenzenesulfonyl enhances HDAC inhibition .

  • C5-Modifications: Conversion of the aldehyde to a hydroxamic acid yields potent HDAC inhibitors (e.g., compound 8 in ).

Biological and Pharmacological Applications

HDAC Inhibition

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde serves as a precursor to HDAC inhibitors, which exhibit antitumor activity. For example:

  • Compound 8 (derived from this aldehyde) showed IC₅₀ values of 12.3 nM (HDAC1), 4.0 nM (HDAC2), and 1.0 nM (HDAC6) .

  • In vivo studies demonstrated 60–70% tumor growth inhibition in A549 lung cancer xenografts at 50 mg/kg .

Table 3: Antiproliferative Activity of Derivatives

CompoundGI₅₀ (μM) vs. A549HDAC6 IC₅₀ (nM)Source
80.361.0
120.562.3

Mechanism of Action

  • HDAC Isoform Selectivity: The benzenesulfonyl group enhances binding to HDAC6’s hydrophobic pocket, while the nitro group stabilizes enzyme-inhibitor interactions .

  • Pro-drug Activation: Intracellular reduction of the nitro group generates reactive intermediates that synergize with HDAC inhibition .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is critical in synthesizing:

  • Anticancer Agents: HDAC inhibitors (e.g., panobinostat analogues) .

  • Antivirals: Indole-based protease inhibitors for HCV and HIV .

Chemical Biology Probes

  • Used to study HDAC-dependent epigenetic regulation in cancer models .

  • Tagged with fluorescent groups (e.g., FITC) for cellular imaging .

Future Directions

  • Optimization of Bioavailability: Structural tweaks to improve solubility (e.g., PEGylation) .

  • Combinatorial Therapies: Pairing HDAC inhibitors with checkpoint inhibitors (e.g., anti-PD-1) .

  • Green Synthesis: Catalytic methods to reduce waste in nitro and sulfonylation steps .

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